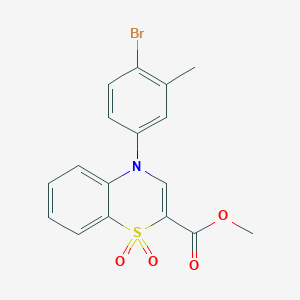

methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Properties

IUPAC Name |

methyl 4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO4S/c1-11-9-12(7-8-13(11)18)19-10-16(17(20)23-2)24(21,22)15-6-4-3-5-14(15)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOAXADECGNWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzothiazine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiazine ring.

Introduction of the bromine and methyl groups: The bromine and methyl groups are introduced through electrophilic aromatic substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) at position 4 in the target compound may enhance hydrophobic interactions compared to chlorine (1.75 Å) in . The larger bromine atom could improve binding to hydrophobic pockets in enzymes or receptors.

- Core Heterocycle : 1,4-Benzothiazine derivatives (target, ) exhibit different ring puckering and conformational flexibility compared to 1,2-benzothiazines (e.g., ), affecting molecular geometry and intermolecular interactions.

Physicochemical and Crystallographic Properties

- Crystal Packing : The target compound’s 1,4-benzothiazine core likely adopts a half-chair conformation similar to related 1,2-benzothiazines . However, the bulky 4-bromo-3-methylphenyl group may induce greater distortion from planarity compared to smaller substituents like methoxy or chlorine.

- Intermolecular Interactions : Analogs such as exhibit C–H⋯O/S and π-π stacking (centroid distances: ~3.5–3.6 Å). The target compound’s bromine atom may participate in halogen bonding (C–Br⋯O/N), enhancing crystal stability .

Analytical Characterization

- Chromatographic Data : While specific retention times for the target compound are unavailable, related compounds in show retention times (260–350 nm) and response factors (0.4–1.9) dependent on substituents. Bromine’s polarizability may increase retention time in reverse-phase HPLC compared to chlorine analogs .

- Spectroscopic Data : The sulfone group (1,1-dioxide) generates characteristic IR stretches at ~1150–1300 cm⁻¹ (S=O symmetric/asymmetric) and NMR shifts at δ ~3.5–4.0 ppm for methyl ester protons .

Biological Activity

Methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazine core structure with the following characteristics:

- Molecular Formula : C18H17BrN2O4S

- Molecular Weight : Approximately 426.26 g/mol

- Functional Groups : Contains bromine and methyl substituents which enhance its biological activity.

Antitumor Activity

Research indicates that compounds with a similar benzothiazine structure exhibit significant antitumor properties. For instance, this compound has shown promise in preliminary studies for its cytotoxic effects against various cancer cell lines. The presence of halogen substituents like bromine is believed to enhance its reactivity and selectivity towards tumor cells.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | <5 | Various |

The mechanism by which this compound exerts its biological activity is still under investigation. However, studies suggest that it may interact with specific proteins involved in cell proliferation and apoptosis. Molecular dynamics simulations indicate that similar benzothiazine derivatives primarily engage in hydrophobic interactions with target proteins, which could be crucial for their anticancer effects .

Structure-Activity Relationship (SAR)

The SAR analysis of benzothiazine derivatives reveals that the presence of electron-donating groups (like methyl) at specific positions on the phenyl ring significantly enhances cytotoxic activity. The bromine substituent is also essential for maintaining the compound's efficacy against cancer cells .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazine Core : Cyclization of 2-aminobenzenethiol with a carboxylic acid derivative.

- Bromination : Introduction of the bromine substituent using brominating agents.

- Methyl Substitution : Friedel-Crafts alkylation to introduce the methyl group on the phenyl ring.

These methods utilize readily available precursors and can be optimized for yield and purity.

Case Studies

A recent study highlighted the effectiveness of benzothiazine derivatives in inhibiting tumor growth in vitro. Compounds were tested against various cancer cell lines, showing significant growth inhibition compared to control groups. The findings suggest that modifications to the benzothiazine structure can lead to enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical protocol involves refluxing a precursor (e.g., methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) with alkylating agents like ethyl iodide in acetonitrile, using anhydrous potassium carbonate as a base. Optimal yields (~77%) are achieved after 7 hours of reflux . Solvent choice and stoichiometric ratios (e.g., excess alkylating agent) are critical for minimizing side reactions.

Q. How is the crystal structure of this benzothiazine derivative determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling displacement parameters and hydrogen-bonding networks . Hydrogen atoms are typically placed using a riding model, with anisotropic displacement parameters refined for non-H atoms .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : and NMR to confirm substitution patterns (e.g., bromo and methyl groups). Aromatic protons in the 7.0–8.5 ppm range and carbonyl carbons at ~165 ppm are diagnostic .

- IR : Strong S=O stretches near 1150–1300 cm and ester C=O bands at ~1700 cm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 signature) .

Advanced Research Questions

Q. How do steric and electronic effects influence the conformational dynamics of the benzothiazine ring in this compound?

- Methodological Answer : The thiazine ring adopts a distorted half-chair conformation due to steric hindrance from the 4-bromo-3-methylphenyl group. Cremer-Pople puckering parameters (, ) can quantify deviations from planarity, with deviations >0.5 Å indicating significant puckering . Computational tools like Gaussian or ORCA can model these effects using density functional theory (DFT) to correlate geometry with reactivity .

Q. What intermolecular interactions stabilize the crystal packing, and how do these affect material properties?

- Methodological Answer : Intermolecular C–H···O and C–H···S interactions form chains along the crystallographic b -axis, while π-π stacking (centroid distances ~3.6 Å) creates centrosymmetric dimers. These interactions influence melting points and solubility. Hirshfeld surface analysis (CrystalExplorer) can visualize interaction contributions .

Q. How can researchers resolve contradictions in biological activity data for benzothiazine derivatives, particularly regarding anti-inflammatory vs. antibacterial efficacy?

- Methodological Answer : Use structure-activity relationship (SAR) studies to isolate variables:

- Substituent Effects : Compare analogues with/without the bromo-methyl group to assess steric vs. electronic contributions .

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) tests for antibacterial activity and COX-2 inhibition assays for anti-inflammatory profiling .

Q. What advanced synthetic strategies (e.g., microwave-assisted or flow chemistry) could improve the efficiency of benzothiazine derivatization?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) by enhancing thermal efficiency. For example, coupling ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with benzohydrazides under microwave irradiation achieves >80% yields in 15 minutes .

Methodological Notes

- Data Contradictions : Discrepancies in biological activity may arise from crystallographic polymorphism. Always cross-validate SC-XRD data with differential scanning calorimetry (DSC) to detect polymorphic forms .

- Experimental Design : For SAR studies, employ factorial design to evaluate substituent effects systematically. Include positive controls (e.g., meloxicam for COX-2 assays) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.